molecular formula C20H20N4O4S B2595215 N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896266-55-0

N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2595215
CAS No.: 896266-55-0
M. Wt: 412.46
InChI Key: UUZMLMSTMANVEH-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis in Asymmetric Michael Addition

  • Evidence : The compound derived from l-proline, similar to the structure of N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, has been effectively used as an organocatalyst in asymmetric Michael addition. This has led to the efficient synthesis of γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Infrared Spectral Analysis of Sulfonyl Derivatives

  • Evidence : N-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, as a sulfonyl derivative, can be analyzed using infrared spectroscopy. The infrared spectra of similar sulfonyl derivatives have provided insights into their molecular structures and interactions (Uno et al., 1963).

Use in Methylsulfenylation Reactions

  • Evidence : Compounds with phenylsulfonyl and pyrrolidinyl groups, similar to this compound, have been used in methylsulfenylation reactions. This process is significant for the synthesis of sulfur-containing organic compounds (Gilow et al., 1991).

Structural Characterization through X-Ray Diffraction

  • Evidence : The structural analysis of compounds related to this compound, particularly the N-(2-cyanophenyl)disulfonamides, has been effectively carried out using X-ray diffraction. This method provides precise information on molecular geometry and bonding (Mphahlele & Maluleka, 2021).

Applications in Insecticide Development

  • Evidence : Derivatives of this compound, especially those containing sulfide and sulfoximine groups, have shown potential in the design and synthesis of novel insecticides. Their structure and efficacy against various pests have been a focus of recent research (Xuewen et al., 2014).

Synthesis of Chiral Pyrrolidin-3-ones

  • Evidence : this compound and its derivatives are useful in the synthesis of chiral pyrrolidin-3-ones. These reactions involve interesting rearrangements and have implications in organic synthesis (Králová et al., 2019).

Antimicrobial Activity

  • Evidence : 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones, structurally related to this compound, have shown promising antimicrobial activity. Their synthesis and the resulting efficacy against various microorganisms highlight their potential in medical research (Zareef et al., 2008).

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c21-13-15-7-4-5-11-18(15)23-20(26)19(25)22-14-16-8-6-12-24(16)29(27,28)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZMLMSTMANVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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